molecular formula C22H25N3O4 B2459309 3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide CAS No. 1207042-51-0

3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide

Cat. No.: B2459309
CAS No.: 1207042-51-0
M. Wt: 395.459
InChI Key: NJQKFEWVSSMSFJ-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide: is an organic compound that features a pyrazole ring attached to a phenyl group, which is further connected to a triethoxybenzamide moiety

Chemical Reactions Analysis

Types of Reactions

3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell signaling, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide is unique due to its specific structural features, such as the triethoxybenzamide moiety, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3,4,5-triethoxy-N-[4-(1H-pyrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-4-27-19-13-16(14-20(28-5-2)21(19)29-6-3)22(26)24-17-9-7-15(8-10-17)18-11-12-23-25-18/h7-14H,4-6H2,1-3H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQKFEWVSSMSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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